Akuammigine

Description

Historical Context and Ethnobotanical Significance of Akuammigine

This compound is one of several alkaloids isolated from the seeds of the West African tree Picralima nitida, commonly known as akuamma. ontosight.ai Traditionally, the dried and powdered seeds of this plant have a long history of use in the traditional medicine practices of countries like Ghana, Nigeria, and the Ivory Coast. ontosight.aijst.go.jp These seeds were primarily utilized for managing conditions such as malaria and diarrhea, and for their pain-relieving properties. ontosight.aijst.go.jp The plant and its constituent alkaloids, including this compound, have also been found in other species, such as Vinca sardoa and Uncaria rhynchophylla. nih.govebi.ac.uk

The traditional use of Picralima nitida seeds eventually prompted scientific inquiry to identify the active chemical constituents responsible for their reported effects. ontosight.ai This led to the isolation and characterization of a complex mixture of indole (B1671886) alkaloids, with this compound being a notable component alongside others like akuammine (B1666748) and pseudo-akuammigine. ontosight.ainih.gov The ethnobotanical uses of plants containing this compound have provided a crucial foundation for modern pharmacological research into this and related alkaloids. researchgate.net

Chemical Classification of this compound within Indole Alkaloids

This compound belongs to the large and structurally diverse class of naturally occurring compounds known as indole alkaloids. ebi.ac.uk This classification is based on the presence of an indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. More specifically, this compound is classified as a monoterpenoid indole alkaloid, indicating that its biosynthesis involves a combination of an indole unit derived from the amino acid tryptophan and a monoterpene unit. nih.govebi.ac.uk

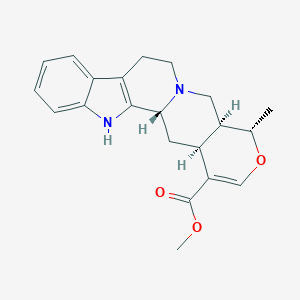

Within the monoterpenoid indole alkaloids, this compound is further categorized into the akuammilan (B1240834) group. naturalproducts.net The chemical structure of this compound is complex, featuring a pentacyclic framework. nih.gov Its systematic chemical name is methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate. nih.gov The molecule is structurally related to other well-known indole alkaloids such as yohimbine (B192690) and ajmalicine. nih.govebi.ac.uk The intricate stereochemistry of this compound is critical to its chemical properties and biological interactions. ontosight.ai

Table 1: Chemical and Structural Details of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₂₄N₂O₃ | nih.gov |

| Molecular Weight | 352.4 g/mol | nih.gov |

| IUPAC Name | methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | nih.gov |

| Alkaloid Class | Monoterpenoid Indole Alkaloid | nih.govebi.ac.uk |

| Structural Group | Akuammilan | naturalproducts.net |

| Natural Sources | Picralima nitida, Vinca sardoa, Uncaria rhynchophylla | nih.govebi.ac.uk |

Research Trajectories and Scope of this compound Investigation

Initial research into this compound was largely driven by the desire to understand the chemical basis for the ethnobotanical uses of Picralima nitida. ontosight.ai Early investigations focused on the isolation, structural elucidation, and synthesis of this compound and its related alkaloids. researchgate.netacs.org The co-occurrence of numerous structurally related alkaloids in P. nitida has made it a subject of interest for biosynthetic studies. researchgate.net

A significant portion of the research on this compound has explored its pharmacological properties, particularly its interaction with various receptors in the central nervous system. chemrxiv.org A primary area of investigation has been its activity at opioid receptors. nih.gov Studies have used radioligand binding assays and other in vitro techniques to characterize the affinity and efficacy of this compound at mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govresearchgate.net Research indicates that this compound itself possesses neither high affinity nor selectivity for these opioid receptors and shows little to no efficacy in opioid bioassays. nih.gov

Other research has investigated its effects on adrenoceptors. targetmol.comchemfaces.com For instance, one study found that this compound was inactive in antagonizing the pressor response mediated by alpha-1 and alpha-2 adrenoceptors in pithed rats. chemfaces.comnih.gov More recent research has continued to explore the pharmacology of the broader group of akuamma alkaloids, sometimes revealing contradictory findings compared to earlier, more limited studies. researchgate.netchemrxiv.org The development of semi-synthetic derivatives of related alkaloids like pseudo-akuammigine aims to probe structure-activity relationships and potentially develop compounds with improved potency at specific targets. nih.govuic.edu The scope of research has also included its potential antimalarial and neuroprotective effects. targetmol.comchemsrc.com

Table 2: Summary of Selected In Vitro Research Findings for this compound and Related Alkaloids

| Compound(s) | Assay Type | Target(s) | Key Finding | Source(s) |

|---|---|---|---|---|

| This compound, Akuammidine (B1680586), Akuammine, Akuammicine (B1666747), Pseudo-akuammigine | Radioligand binding assay, Isolated tissue bioassays | μ, δ, κ-opioid receptors, ORL1-receptor | Alkaloids showed varying degrees of agonist and antagonist activity but lacked high affinity or selectivity. This compound and pseudo-akuammigine had little to no efficacy. | nih.gov |

| This compound, Raubasine, Tetrahydroalstonine | Blood pressure measurement in pithed rats | α1 and α2-adrenoceptors | This compound was inactive in antagonizing the pressor response mediated by either adrenoceptor subtype. | chemfaces.comnih.gov |

| This compound | In vitro antimalarial assay | Plasmodium falciparum | Showed moderate antiplasmodial effects. | tandfonline.com |

| This compound | In vitro trypanocidal assay | Trypanosoma cruzi | Showed significant trypanocidal effects. | tandfonline.com |

| Pseudo-akuammigine | Carrageenan-induced rat paw oedema, Rat tail flick test | Inflammatory pathways, Opioid receptors | Exhibited anti-inflammatory and analgesic actions, with the analgesic effect being partially mediated by opioid receptors. | researchgate.net |

| Akuammine, Pseudo-akuammigine | Radioligand binding, cAMP inhibition, β-arrestin 2 recruitment | μ-opioid receptor (μOR), κ-opioid receptor (κOR) | Both are weak agonists of the μOR. | nih.govresearchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-BMYCAMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318228 | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-17-1 | |

| Record name | Akuammigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akuammigine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Dereplication Methodologies of Akuammigine

Botanical Sources and Extraction Techniques of Akuammigine

This compound is found in a variety of plant species, most notably within the Apocynaceae and Rubiaceae families. The initial step in its isolation involves the extraction of total alkaloids from the plant matrix, followed by purification to yield the specific compound.

Isolation from Picralima nitida

The seeds of Picralima nitida, commonly known as the akuamma tree, are a primary source of a group of indole (B1671886) alkaloids, including this compound and its isomers like pseudo-akuammigine. nih.govacs.orgnih.govchemrxiv.org The extraction process typically begins with powdered seed material.

A common method involves acid-base extraction. The powdered seeds are first treated with a methanolic hydrochloric acid solution. chemrxiv.org After filtration, the resulting extract is dissolved in aqueous hydrochloric acid and washed with a non-polar solvent like hexanes to remove fats and other non-polar compounds. The aqueous layer, containing the protonated alkaloids, is then basified, often with ammonium (B1175870) hydroxide, to a high pH (e.g., pH 12). chemrxiv.org This deprotonates the alkaloids, rendering them soluble in organic solvents. Subsequent extraction with solvents such as dichloromethane (B109758) or ethyl ether yields a crude alkaloid mixture. chemrxiv.org

Further separation of this crude mixture is necessary due to the presence of several structurally similar alkaloids that often co-elute. nih.govchemrxiv.org While techniques like selective crystallization can be used to isolate some of the major alkaloids like akuammine (B1666748), isolating others, including the this compound isomers, proves more challenging due to similar solubilities. nih.govchemrxiv.org

Isolation from Uncaria rhynchophylla and Other Plant Species

This compound has also been isolated from the hook-bearing branches of Uncaria rhynchophylla, a plant used in traditional Chinese medicine. nih.gov The isolation from this source also employs a multi-step extraction and chromatographic process. The air-dried plant material is typically percolated with 75% aqueous ethanol (B145695). nih.gov The resulting extract is then partitioned between different solvents to separate compounds based on polarity. For instance, the ethanol extract is partitioned against n-hexane, and the remaining aqueous phase is then extracted with chloroform (B151607) to obtain a fraction enriched with alkaloids like this compound. nih.gov

Besides P. nitida and U. rhynchophylla, this compound has been identified in other species such as Uncaria tomentosa and Vinca sardoa. nih.gov The general principles of acid-base extraction followed by chromatographic separation are applicable to these sources as well.

Chromatographic Separation and Purification Strategies for this compound

Due to the complexity of the crude alkaloid extracts, chromatography is an indispensable tool for the isolation of pure this compound. A variety of techniques are employed, ranging from classic column chromatography to more advanced methods.

pH-Zone-Refining Countercurrent Chromatography Applications

A particularly effective technique for separating the structurally similar alkaloids found in P. nitida is pH-zone-refining countercurrent chromatography (CCC). nih.govacs.orgnih.govchemrxiv.org This method separates ionizable compounds based on their pKa values and hydrophobicity. nih.gov It allows for a much larger sample load compared to conventional chromatographic techniques, making it ideal for preparative-scale isolation. nih.govresearchgate.net

In this technique, a two-phase solvent system is used. For the separation of alkaloids from P. nitida, a common system consists of methyl tert-butyl ether (MTBE), acetonitrile, and water. researchgate.net A retaining agent, such as triethylamine (B128534) (TEA), is added to the organic stationary phase, and an eluting agent, like hydrochloric acid (HCl), is added to the aqueous mobile phase. researchgate.net This creates a pH gradient along the column, causing the alkaloids to focus into sharp zones based on their respective pKa values, allowing for their separation. nih.govnih.gov

Researchers have successfully used pH-zone-refining CCC to separate pseudo-akuammigine, akuammicine (B1666747), akuammiline, and picraline (B586500) from a dichloromethane fraction of P. nitida seed extract. nih.govchemrxiv.org This technique proved essential as direct purification via flash chromatography was unsuccessful due to significant co-elution of the alkaloids. chemrxiv.orgscispace.com From a 1.2 g sample of the dichloromethane fraction, this process yielded 130 mg of pseudo-akuammigine and 145 mg of akuammicine in high purity. nih.govchemrxiv.org

| Compound | Initial Sample Weight (g) | Final Yield (mg) | Reference |

|---|---|---|---|

| Pseudo-akuammigine | 1.2 | 130 | nih.gov, chemrxiv.org |

| Akuammicine | 1.2 | 145 | nih.gov, chemrxiv.org |

| Akuammiline | 1.2 | 61 (after subsequent flash chromatography) | nih.gov, chemrxiv.org |

| Picraline | 1.2 | 90 (after subsequent flash chromatography) | nih.gov, chemrxiv.org |

Advanced Chromatographic Techniques in this compound Isolation

Beyond countercurrent chromatography, other advanced techniques are crucial for the final purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative-scale separations. researchgate.netjocpr.com Reversed-phase HPLC, often using a C18 column, can effectively separate alkaloids based on their hydrophobicity. nih.govamericanpeptidesociety.org

For the isolation of this compound from U. rhynchophylla, the chloroform-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a chloroform-methanol gradient. nih.gov This initial fractionation separates the complex mixture into simpler fractions, which can then be further purified using methods like Sephadex LH-20 or ODS (octadecylsilane) column chromatography. nih.gov

The combination of different chromatographic methods, such as silica gel column chromatography followed by HSCCC (High-Speed Counter-Current Chromatography), provides a systematic approach to separate alkaloids from complex natural product extracts. mdpi.com This strategy leverages different separation mechanisms to improve the success rate and efficiency of isolation. mdpi.com

Spectroscopic Elucidation and Structural Confirmation of this compound

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques. medscireview.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to determine the connectivity of atoms within the molecule. The chemical shifts and coupling constants provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular skeleton. nih.govnih.gov The identity of purified alkaloids is typically confirmed by comparing their ¹H and ¹³C NMR spectra to values reported in the literature. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. medscireview.net High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the molecular formula with high accuracy. chemrxiv.orgnih.gov For example, Quadrupole Time-of-Flight (QTOF) tandem mass spectrometry is used to acquire both the exact molecular weight and the product ion spectra, which reveals fragmentation patterns that are characteristic of the compound's structure. nih.gov

Additional spectroscopic methods like Ultraviolet (UV) and Infrared (IR) spectroscopy can provide further structural information regarding chromophores and functional groups present in the molecule. nih.govmedscireview.net

Synthetic Approaches to Akuammigine and Akuammigine Analogues

Total Synthesis Strategies for Akuammigine

The intricate, polycyclic architecture of this compound has presented a formidable challenge to synthetic chemists. A successful total synthesis requires precise control over multiple stereocenters, including the construction of complex ring systems. Strategies often converge on the assembly of a key intermediate that can be elaborated to the final natural product.

Enantioselective Total Synthesis of this compound

The methanoquinolizidine core is a defining structural feature of this subclass of akuammiline alkaloids. nih.govescholarship.orgnih.gov Its construction was a critical phase of the synthesis. The successful strategy involved forming this caged framework at a late stage of the synthesis through a deprotection–cyclization cascade. nih.govnih.govacs.orgdicp.ac.cn This approach allowed the team to first build a less constrained pentacyclic intermediate, simplifying earlier synthetic steps. The key C5–N4 bond that forges the final ring of the methanoquinolizidine core was established near the end of the synthetic sequence, a strategy that proved crucial for success. nih.gov

The creation of adjacent, or vicinal, quaternary stereocenters is one of the most demanding tasks in chemical synthesis due to the high steric hindrance involved. organic-chemistry.orgnih.govnih.gov In the synthesis of (−)-Ψ-akuammigine, these centers were installed after the formation of the methanoquinolizidine core. nih.gov The C16 quaternary stereocenter was installed through an alkylation step. Specifically, after a double oxidation of an indoline alcohol intermediate to an indolenine aldehyde, the resulting compound was exposed to paraformaldehyde to install the necessary hydroxymethyl group at the C16 position, thus creating the first of the two vicinal quaternary centers. nih.gov This set the stage for the final cyclization to form the furoindoline ring.

The furoindoline moiety, which contains the second of the vicinal quaternary centers, was the final key fragment to be installed. An initial synthetic plan to install the furoindoline before the methanoquinolizidine framework led to an undesired isomerization. nih.gov The revised and successful strategy involved forming this ring system as one of the final steps. After the C16 quaternary center was established, the furoindoline was formed by exposing the diol intermediate to methyl iodide under basic conditions. nih.gov This key step proceeded with the desired stereocontrol, completing the complex core of (−)-Ψ-akuammigine.

Key Methodologies in this compound Total Synthesis

The successful synthesis of this compound and its analogues relies on a collection of powerful and innovative chemical reactions. These methods enable the construction of the complex carbon skeleton and the precise installation of multiple stereocenters.

A pivotal reaction in the enantioselective total synthesis of akuammiline alkaloids, including (−)-Ψ-akuammigine, is the reductive interrupted Fischer indolization. nih.govnih.govacs.org This powerful transformation allows for the rapid construction of a complex pentacyclic intermediate containing five contiguous stereocenters. nih.govnih.gov The reaction is a variation of the classic Fischer indole (B1671886) synthesis, which is typically used to form indoles from a phenylhydrazine and an aldehyde or ketone. nih.govnih.gov In the "interrupted" variant, the reaction is stopped after the key nih.govnih.gov-sigmatropic rearrangement and before the final aromatization to an indole, instead forming a fused indoline ring system. escholarship.orgnih.govnih.govacs.org The "reductive" component of this specific methodology refers to conditions that favor the formation of the desired indoline product. This reaction was instrumental in creating a common intermediate that served as a precursor to several akuammiline alkaloids. nih.govnih.govescholarship.org

Table of Key Synthetic Steps and Reagents

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |

| 1 | Reductive Interrupted Fischer Indolization | Phenylhydrazine, Acid | Pentacyclic indoline |

| 2 | Methanoquinolizidine Formation | Deprotection-cyclization cascade | Caged core structure |

| 3 | C16 Quaternization | PCC, paraformaldehyde, Cs₂CO₃ | Diol intermediate |

| 4 | Furoindoline Formation | Methyl iodide, Base | (−)-Ψ-akuammigine |

Deprotection-Cyclization Cascades

The synthesis of the intricate akuammiline alkaloid framework, to which this compound belongs, often leverages elegant cascade reactions to build molecular complexity rapidly. A key strategy in the total synthesis of related alkaloids, such as (–)-Ψ-akuammigine, involves a late-stage deprotection-cyclization cascade to form the characteristic methanoquinolizidine framework. researchgate.net This approach strategically delays the formation of a critical ring system until a complex precursor is assembled, at which point the removal of a protecting group initiates a spontaneous or promoted cyclization event.

Regioselectivity and Stereochemical Control in Alkylations

Achieving precise regioselectivity and stereochemical control during alkylation and related C-C bond-forming steps is paramount in the total synthesis of this compound and its analogues. The dense arrangement of functional groups and stereocenters in the core structure presents significant synthetic challenges.

One powerful approach to establishing the core tetracyclic scaffold of akuammiline alkaloids involves a silver(I)-catalyzed enantioselective dearomative cyclization cascade. nih.gov This method, starting from simple tryptamine derivatives, allows for the construction of the complex core with high yields and excellent enantiomeric excess. The stereochemical outcome of the reaction is controlled by a chiral catalyst, specifically a silver-chiral phosphoric acid (CPA) complex.

Research into this cascade has revealed that steric factors can significantly influence enantioselectivity. For instance, in the formation of various tetracyclic products, increasing the steric bulk at the ynone terminus of the precursor led to a marked increase in enantiomeric excess, suggesting that steric hindrance plays a crucial role in the asymmetric induction process. nih.gov This demonstrates a key principle of stereochemical control where the catalyst and substrate interact to favor one stereochemical pathway over others.

Table 1: Influence of Ynone Substituent on Enantioselectivity in a Dearomative Cyclization Cascade nih.gov

| Ynone Terminus Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| H | 25j | 93 | 75 |

| Me | 25k | 99 | 85 |

| Cyclopropyl | 25l | 99 | 90 |

| n-Butyl | 25m | 99 | 93 |

Semi-Synthetic Derivatization of this compound Scaffolds

The semi-synthetic modification of naturally occurring akuamma alkaloids, including pseudothis compound, is a critical tool for establishing structure-activity relationships (SAR) and developing new chemical probes or therapeutic leads. morressier.comnih.gov These studies focus on strategically altering the natural product scaffold to understand how specific structural features interact with biological targets, such as opioid receptors. nih.govrsc.org By leveraging highly chemoselective transformations, researchers can generate diverse analogues, bypassing the need for lengthy total syntheses. nih.gov

Strategic Chemoselective Functionalization of the Indole Nucleus

The indole nucleus of the this compound scaffold presents several sites for functionalization. Strategic modifications, particularly at the C10, C11, and N1 positions, have been explored to modulate biological activity. morressier.comnih.gov The challenge lies in achieving chemoselectivity, as multiple reactive sites exist within the molecule.

Modifications at the C10 Position of this compound

The C10 position of related akuamma alkaloids, which often bears a phenolic hydroxyl group, is a logical starting point for derivatization. nih.govrsc.org However, functionalization can be complicated by the presence of other nucleophilic sites, such as the aliphatic N4 tertiary amine, which can compete in alkylation reactions.

Initial attempts to alkylate the C10 phenol (B47542) using iodomethane resulted in preferential methylation of the aliphatic nitrogen. nih.gov To overcome this, specific reagents were required. Exclusive O-methylation of the C10 phenol was successfully achieved using trimethylsilyl diazomethane. nih.gov Another strategy involved converting the phenol into a triflate, which then serves as a handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. rsc.org However, modifications at the C10 position on the akuammine (B1666748) scaffold have generally been found to reduce potency at opioid receptors. rsc.orgresearchgate.net

Table 2: Selected Modifications at the C10 Position nih.govrsc.org

| Starting Alkaloid | Reagent/Reaction | Position Modified | Resulting Group |

| Akuammine | Trimethylsilyl diazomethane | C10 | Methyl ether |

| Akuammine | N-Phenyl-bis(trifluoromethanesulfonimide) | C10 | Triflate |

Modifications at the C11 Position of this compound

The C11 position has also been a target for semi-synthesis. Halogenation of the akuammine scaffold at C11 has been shown to slightly improve affinity for opioid receptors compared to the parent compound. nih.gov For example, both C11-chloro and C11-bromo derivatives of akuammine demonstrated an increased binding affinity for the µ-opioid receptor (µOR). nih.gov

Furthermore, the C11 position can be functionalized using Suzuki-Miyaura cross-coupling reactions, although the resulting products did not show high affinity for opioid receptors at a 1 µM concentration. nih.gov

Table 3: Halogenation at the C11 Position of Akuammine nih.gov

| Reagent | Resulting Group | Product Ki at µOR (µM) | Parent (Akuammine) Ki at µOR (µM) |

| N-Chlorosuccinimide | Chloro | 0.22 | 0.33 |

| N-Bromosuccinimide | Bromo | 0.12 | 0.33 |

Modifications at the N1 Position of this compound

Modifying the N1 position of the indole ring has proven to be a particularly fruitful strategy. Direct substitution on akuammine or pseudothis compound is challenging because the N1 position is already occupied by a methyl group that is difficult to remove. nih.gov

To circumvent this, an alternative approach utilizes the structurally similar alkaloid akuammiline, which lacks the N1-methyl group. nih.govnih.gov A two-step process was developed: first, akuammiline is deacetylated to form a primary alcohol intermediate. This intermediate then undergoes an acid-catalyzed cyclization and reductive amination sequence to yield N-substituted pseudothis compound derivatives. nih.gov This strategy has led to analogues with significantly improved potency. Most notably, introducing a phenethyl group at the N1 position of pseudothis compound resulted in a 70-fold increase in potency at the µ-opioid receptor. scispace.com

Modifications at the C16 Position of this compound

The C16 position of this compound and its related alkaloids, featuring a methyl ester, has been a target for synthetic modification to create points of diversification for structure-activity relationship (SAR) studies. However, this position has proven to be exceptionally resistant to chemical transformations, a characteristic attributed to the steric hindrance surrounding the quaternary carbon to which the ester is attached. nih.gov

Initial attempts to modify akuammine involved subjecting it to strong reducing agents like lithium aluminum hydride (LAH) in refluxing tetrahydrofuran (THF); however, these conditions failed to produce any reaction. nih.gov In contrast, the C16 methyl ester of pseudothis compound demonstrated different reactivity. It was successfully reduced to its corresponding primary alcohol using lithium aluminum hydride at room temperature. nih.gov This successful reduction highlights a subtle yet significant difference in the reactivity between these closely related alkaloids, providing a pathway for generating C16-modified analogues from a pseudothis compound scaffold. The hydrolysis of the ester to a carboxylic acid was also identified as a potential route for diversification, though the ester's stability presents a considerable challenge. nih.gov

Table 1: Research Findings on C16 Position Modifications

| Compound | Reagent/Condition | Observed Outcome | Rationale for Diversification |

|---|---|---|---|

| Akuammine | Lithium Aluminum Hydride (LAH), refluxing THF | No reaction observed | Conversion to primary alcohol |

| Pseudothis compound | Lithium Aluminum Hydride (LAH), room temperature | Successful reduction to the primary alcohol | Conversion to primary alcohol |

Generation of this compound Analogues from Related Akuamma Alkaloids

The generation of this compound analogues often leverages the relative abundance of other structurally similar Akuamma alkaloids, such as akuammine and pseudothis compound, which can be isolated in high yields from the seeds of Picralima nitida. morressier.com This strategy is particularly useful when direct functionalization of the target molecule is challenging.

A notable example is the modification at the N1 position. Attempts to directly substitute the N1-methyl group on pseudothis compound proved to be difficult. nih.gov To overcome this, researchers turned to a structurally similar alkaloid that conveniently lacks the N1 methyl group. This related alkaloid served as a more suitable starting material for N-alkylation reactions. By reacting this N1-unsubstituted analogue with various dimethyl acetals in the presence of trifluoroacetic acid (TFA) and a reducing agent, a series of novel N1-substituted derivatives were synthesized. nih.govresearchgate.net This approach of utilizing a different but related natural product as a synthetic precursor demonstrates a key strategy in the semi-synthesis of complex alkaloid analogues. nih.govresearchgate.net

Table 2: Strategy for Generating N1-Substituted this compound Analogues

| Starting Material | Target Position | Challenge | Alternative Strategy |

|---|

Partial Synthesis Methodologies for this compound

Partial synthesis, or semi-synthesis, involves using a naturally occurring compound as a starting material to create novel derivatives. This approach is fundamental in exploring the chemical space around a natural product like this compound. Key methodologies employed in the synthesis of this compound and its analogues include strategic applications of classic and modified name reactions.

Application of Modified Polonovski Reactions

The Polonovski reaction and its modern variants are powerful tools in alkaloid synthesis. The Polonovski-Potier reaction, a modification that uses trifluoroacetic anhydride (TFAA), is particularly significant because it allows the reaction to be stopped at the stage of a highly reactive iminium ion intermediate. organicreactions.org This intermediate is a versatile synthon for carbon-carbon bond formation and the construction of complex heterocyclic systems.

In the total synthesis of pseudothis compound, a position-selective Polonovski-Potier reaction was employed as a pivotal step. nih.gov This reaction was instrumental in building the core structure of N-demethylechitamine, a key intermediate en route to pseudothis compound. The reaction facilitated a formal N-4 migration, enabling the construction of the intricate pentacyclic scaffold of the target alkaloid. nih.gov The successful application of this methodology underscores its importance in the challenging synthesis of akuammiline-type alkaloids. nih.gov

Reductive Transformations in this compound Partial Synthesis

Reductive transformations are crucial for the selective modification of functional groups and are frequently employed in the final stages of complex natural product synthesis. In the context of this compound, several key reductive methods have been utilized.

One significant application is the reduction of the C16 methyl ester. As previously noted, the ester in pseudothis compound can be reduced to a primary alcohol using lithium aluminum hydride. nih.gov This transformation converts a relatively inert functional group into a more versatile primary alcohol, which can serve as a handle for further derivatization.

Another critical use of reductive chemistry was demonstrated in the total synthesis of pseudothis compound, where a reductive amination step was used to achieve the final N-methylation. nih.gov This transformation was part of a sequence involving N,O-ketalization followed by the reductive amination, a combination that ensured high chemoselectivity for the methylation of the specific nitrogen atom, leading to the final pseudothis compound product. nih.gov

Table 3: Key Reductive Transformations in this compound Synthesis

| Transformation Type | Substrate Functional Group | Reagent Example | Product Functional Group | Purpose in Synthesis |

|---|---|---|---|---|

| Ester Reduction | C16 Methyl Ester (on pseudothis compound) | Lithium Aluminum Hydride (LAH) | Primary Alcohol | Introduction of a versatile functional handle for further modification. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pseudothis compound |

| Akuammine |

| N-demethylechitamine |

| Cabuamine |

Pharmacological Investigations and Molecular Mechanisms of Akuammigine

Receptor Binding and Ligand-Target Interactions of Akuammigine

Initial screenings of this compound against a wide panel of central nervous system receptors have indicated that its primary targets are the opioid receptors. chemrxiv.org While showing some interaction with other receptors like the dopaminergic D5 receptor and certain serotonergic and histaminergic receptors, these were generally at low levels of inhibition, suggesting a moderate selectivity for the opioid system. chemrxiv.org

Opioid Receptor System Modulations by this compound

This compound's activity within the opioid system is complex, with studies indicating varying degrees of affinity and efficacy at the different opioid receptor subtypes. nih.gov It is generally considered to possess neither high affinity nor high selectivity for mu-, delta-, or kappa-opioid receptors. nih.govchemfaces.com

Research has identified this compound as a weak agonist at the mu-opioid receptor (µOR). nih.govchemrxiv.org However, its potency is considered low. nih.govchemrxiv.org In radioligand binding assays, this compound demonstrated the ability to displace ligands from the µOR, though with modest affinity. chemrxiv.org One study reported that this compound, along with related alkaloids akuammine (B1666748) and pseudo-akuammigine, act as weakly potent µOR agonists with potencies in the micromolar range. chemrxiv.org Despite this agonist activity, these alkaloids produced minimal effects in animal models of pain relief, which is consistent with their low potency at the µOR. nih.govchemrxiv.org

Table 1: this compound Binding Affinity and Functional Activity at Opioid Receptors

| Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |

| Mu-Opioid (µOR) | 0.32 µM researchgate.net | 3.14 µM (cAMP inhibition) researchgate.net |

| Kappa-Opioid (κOR) | >10 µM nih.gov | Minimal to no efficacy nih.gov |

| Delta-Opioid (δOR) | 2.4 µM (for the related alkaloid akuammidine) nih.govtargetmol.com | Lower affinity and activity compared to µOR and κOR chemrxiv.org |

| ORL1 | >> 10 µM nih.govchemfaces.com | No significant activity nih.govchemfaces.com |

This table provides an interactive summary of the binding and functional data for this compound.

Studies investigating the interaction of this compound with the kappa-opioid receptor (κOR) have shown that it has low affinity and little to no efficacy at this receptor subtype. nih.govchemrxiv.org While other alkaloids from Picralima nitida, such as akuammicine (B1666747), show a preference for and agonist activity at the κOR, this compound itself does not exhibit significant activity at this receptor. nih.govchemrxiv.org

The interaction of this compound with the delta-opioid receptor (δOR) is also characterized by low affinity. chemrxiv.org Research indicates that compared to the µOR and κOR, both the binding affinity and the functional activity of this compound at the δOR are lower. chemrxiv.org One study noted that the related alkaloid, akuammidine (B1680586), showed a preference for µ-opioid binding sites with a Ki value of 2.4 µM at δ-opioid binding sites. nih.govtargetmol.com

Investigations into the binding of this compound to the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin (B549756) receptor, have found no significant activity. nih.govchemfaces.comwikipedia.orgnih.gov The Ki values for this compound at ORL1 binding sites were reported to be much greater than 10 microM, indicating a very low affinity for this receptor. nih.govchemfaces.com

The concept of G-protein biased agonism involves ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which has been linked to some of the adverse effects of traditional opioids. nih.govnih.gov Research into the akuamma alkaloids, including this compound, has explored this phenomenon. It was observed that activation of the µOR by akuammine, pseudo-akuammigine, and akuammidine does not result in the recruitment of β-arrestin-2 to the receptor. nih.gov However, due to the low potency of these compounds at the µOR, it is possible that they could induce β-arrestin recruitment at higher concentrations than those tested. nih.gov The potency for the akuamma alkaloids in the β-arrestin 2 recruitment assay was generally too weak to calculate bias factors. chemrxiv.orgresearchgate.net This suggests that while there is potential for G-protein bias, further investigation with more potent derivatives is needed to fully characterize this aspect of this compound's pharmacology. nih.gov

Beta-Arrestin 2 Recruitment Pathways Mediated by this compound

Beta-arrestins, including beta-arrestin 2, are crucial proteins in regulating the signaling of G-protein coupled receptors (GPCRs). uniprot.orgdiscoverx.com Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), beta-arrestins are recruited from the cytoplasm to the receptor at the plasma membrane. uniprot.orgmdpi.com This recruitment serves two primary functions: it desensitizes the receptor by sterically hindering its interaction with G-proteins, and it initiates a second wave of signaling through beta-arrestin-dependent pathways, which are independent of G-protein signaling. discoverx.comnih.gov These pathways can activate other signaling molecules, such as protein kinases, and act as scaffolds for signaling complexes. nih.gov

The process of beta-arrestin recruitment is a key mechanism for receptor internalization, where beta-arrestins act as adapters to link the GPCR to the endocytic machinery, such as clathrin-coated pits. uniprot.org The nature and duration of this interaction can differ between receptor types, leading to distinct signaling outcomes. uniprot.org Assays monitoring beta-arrestin 2 recruitment have become a standard method for characterizing the pharmacological profiles of compounds at GPCRs, offering a universal system to study ligand effects beyond G-protein activation. discoverx.comrevvity.com

Despite the well-established role of beta-arrestin 2 in GPCR pharmacology, a review of the scientific literature did not yield specific studies detailing the direct modulation of beta-arrestin 2 recruitment pathways by this compound.

Adrenergic Receptor System Interactions of this compound

This compound has been identified as an alkaloid that interacts with the adrenergic system, specifically demonstrating antagonist activity at alpha-adrenoceptors. ncats.iotsbiochem.com Its interactions have been characterized in various experimental models, revealing its effects on both pre- and postsynaptic receptors.

Research conducted on the rat vas deferens has shown that this compound acts as a competitive antagonist at both presynaptic and postsynaptic alpha-adrenoceptors. nih.gov In these studies, this compound caused a parallel shift to the right in the concentration-response curves for noradrenaline, which is characteristic of competitive antagonism. ncats.ionih.gov However, its potency is considered weak at both sites. nih.gov

| Adrenoceptor Site | Experimental Model | pA2 Value | Reference |

|---|---|---|---|

| Postsynaptic | Rat Vas Deferens | 4.68 | nih.govtargetmol.com |

| Presynaptic | Rat Vas Deferens | 5.64 | nih.gov |

The alpha-1 (α1) adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. frontiersin.orgamegroups.cn These receptors are primarily coupled to Gq proteins, leading to smooth muscle contraction. nih.govwikipedia.org Investigations into the selectivity of this compound for α1-adrenoceptors were conducted in pithed rats, a model used to assess pressor responses mediated by adrenergic stimulation. In this model, this compound was found to be inactive against the rise in blood pressure induced by the stimulation of α1-adrenoceptors. biocrick.comnih.gov This suggests that this compound does not possess significant antagonist activity at α1-adrenergic receptors under these experimental conditions. nih.gov

The alpha-2 (α2) adrenergic receptor family is composed of three subtypes: α2A, α2B, and α2C. guidetopharmacology.org These receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and reduce neurotransmitter release. nih.gov Radioligand binding assays have been utilized to determine the affinity of this compound for these subtypes.

The results from these binding studies indicate that this compound displays notable selectivity among the α2-adrenoceptor subtypes. It was found to have the highest affinity for the α2C-adrenergic receptor, with a Ki (inhibitory constant) of 28.0 nM. ncats.io Its affinity for the α2A and α2B subtypes was considerably lower, with Ki values of 106.0 nM and 116.0 nM, respectively. ncats.io This preferential binding to the α2C subtype is significant, as this compound has been identified as one of the compounds capable of pharmacologically differentiating the α2C receptor from the α2A and α2B subtypes. nih.gov

| Receptor Subtype | Ki Value (nM) | Reference |

|---|---|---|

| Alpha-2A Adrenergic Receptor | 106.0 | ncats.io |

| Alpha-2B Adrenergic Receptor | 116.0 | ncats.io |

| Alpha-2C Adrenergic Receptor | 28.0 | ncats.io |

Other Pharmacological Targets and Enzyme Inhibitions by this compound

The dopamine (B1211576) D5 receptor, also known as D1BR, is a member of the D1-like family of dopamine receptors. wikipedia.org Along with the D1 receptor, it couples to Gs proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. nih.gov The D5 receptor is involved in various neurological processes, including working memory and the modulation of neuronal excitability. wikipedia.orgfrontiersin.org It can form functional complexes with other receptors, such as the GABAA receptor, to regulate synaptic transmission. mdpi.com

A review of the available scientific literature did not provide specific evidence or research findings on the direct interaction of this compound with the dopaminergic D5 receptor.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). There are two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is typically induced at sites of inflammation. nih.gov Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.gov

Some research suggests that this compound may possess anti-inflammatory properties through the inhibition of COX enzymes. ontosight.ai One study indicated that mitragynine, a structurally related alkaloid, inhibits the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of COX-2 mRNA, but not COX-1 mRNA, in macrophage cells. upm.edu.my Another study noted that extracts from Picralima nitida, the plant from which this compound is derived, suppressed PGE2 production and inhibited the elevation of COX-2 expression in neuronal cells. upm.edu.my While these findings point to a potential mechanism for the anti-inflammatory effects of related compounds and extracts, direct and detailed quantitative data on this compound's specific inhibitory activity against COX-1 and COX-2 enzymes requires further investigation.

In Vitro Pharmacological Profiling of this compound

The in vitro pharmacological profile of this compound has been characterized through various assays to understand its interaction with cellular signaling pathways and its potential therapeutic activities.

Cell-Based Assays for Receptor Activation and Intracellular Signaling

Cell-based assays are crucial for determining how a compound affects cellular function upon receptor binding.

The GloSensor™ cAMP assay is a bioluminescent assay used to measure the levels of cyclic AMP (cAMP), a critical second messenger in many signaling pathways. technologynetworks.commoleculardevices.com In this assay, a genetically engineered form of luciferase binds to cAMP, leading to a change in light output that can be quantified. technologynetworks.commoleculardevices.com This allows for the real-time measurement of increases or decreases in intracellular cAMP levels in response to a compound. technologynetworks.commoleculardevices.com

Studies have utilized GloSensor cAMP assays in Human Embryonic Kidney (HEK-293) cells transfected with opioid receptors to investigate the activity of this compound and related alkaloids. chemrxiv.orgresearchgate.netresearchgate.net In one such study, pseudo-akuammigine, a related alkaloid, was characterized for its ability to inhibit forskolin-induced cAMP production at mu-opioid (µOR), kappa-opioid (κOR), and delta-opioid (δOR) receptors. chemrxiv.orgresearchgate.netresearchgate.net The results showed that pseudo-akuammigine had a binding affinity (Ki) of 0.59 µM at the µOR. chemrxiv.orgresearchgate.net Generally, the alkaloids tested displayed higher affinity and activity at the µOR and κOR compared to the δOR. chemrxiv.orgresearchgate.net

| Opioid Receptor | Binding Affinity (Ki) |

|---|---|

| μ-Opioid Receptor (µOR) | 0.59 µM |

The PathHunter® β-arrestin recruitment assay is another cell-based assay that monitors G-protein coupled receptor (GPCR) activation. discoverx.comdiscoverx.comeurofinsdiscovery.com This technology uses enzyme fragment complementation, where the GPCR is tagged with a small enzyme fragment (ProLink™) and β-arrestin is tagged with a larger enzyme fragment (Enzyme Acceptor). eurofinsdiscovery.com Upon receptor activation by a ligand, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments together to form an active enzyme that generates a detectable chemiluminescent signal. eurofinsdiscovery.com

This assay has been employed to study the pharmacological properties of akuamma alkaloids. chemrxiv.orgresearchgate.netresearchgate.net In studies involving pseudo-akuammigine, the PathHunter assay was used to assess its ability to recruit β-arrestin 2 at the µOR, κOR, and δOR. chemrxiv.orgresearchgate.netresearchgate.net The results indicated that there was non-determinable β-arrestin recruitment by the alkaloids at the µOR and δOR. chemrxiv.orgresearchgate.net

Functional Assays in Isolated Tissue Preparations (e.g., Rat Vas Deferens)

Functional assays in isolated tissues provide insights into the physiological effects of a compound. The rat vas deferens is a classic model used to study the effects of drugs on sympathetic neurotransmission. nih.govthegoodscentscompany.com

In the context of this compound-related alkaloids, isolated tissue bioassays have been used to determine their opioid activity. researchgate.net For instance, the agonist actions of akuammidine, another alkaloid from Picralima nitida, were studied in the mouse-isolated vas deferens and were found to be antagonized by naloxone (B1662785), a non-selective opioid receptor antagonist. researchgate.net This suggests an interaction with opioid receptors in this tissue. While these studies provide a framework, specific data on this compound's direct effects in the rat vas deferens preparation is an area for further research.

Antimalarial Activity Assessment in In Vitro Models

The in vitro assessment of antimalarial activity is a critical step in the discovery of new therapeutic agents against malaria. A common method involves using a semiautomated microdilution technique to measure the activity of compounds against cultured intraerythrocytic asexual forms of Plasmodium falciparum, the deadliest species of human malaria parasite. nih.gov The inhibition of the parasite's uptake of a radiolabeled nucleic acid precursor serves as an indicator of antimalarial activity. nih.gov

This compound has demonstrated in vitro antimalarial activity. tsbiochem.comchemfaces.com Studies have reported that several alkaloids from Picralima nitida, including this compound, exhibit in vitro activity against P. falciparum that is comparable to that of chloroquine (B1663885) and quinine. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these alkaloids have been reported to vary from 0.01 to 0.9 μg/mL. nih.gov

| Compound | IC50 Range (μg/mL) |

|---|---|

| This compound and related alkaloids | 0.01 - 0.9 |

Preclinical In Vivo Efficacy and Mechanistic Studies of this compound

Analgesic and Antinociceptive Efficacy in Rodent Models

The potential pain-relieving effects of this compound and its related alkaloid, pseudothis compound, have been explored in various rodent models of nociception. These studies aim to characterize the analgesic profile of these compounds and elucidate the underlying mechanisms. However, the findings have been somewhat contradictory, with some studies demonstrating clear antinociceptive effects while others report limited efficacy.

Thermal nociception assays, such as the tail-flick and hot-plate tests, are standard methods to evaluate centrally-mediated analgesia. wikipedia.orgwikipedia.org In these tests, the latency of an animal to respond to a thermal stimulus is measured, with an increase in latency indicating an analgesic effect. wikipedia.org

One study investigating pseudothis compound in the rat tail-flick test reported analgesic activity. researchgate.netnih.govscispace.com However, other research has shown that both akuammine and pseudothis compound produce minimal effects in animal models of antinociception. researchgate.netnih.govchemrxiv.org More specifically, some studies found that pseudothis compound demonstrated limited efficacy in assays of thermal nociception. researcher.life

Further research in C57BL/6 mice showed that pseudothis compound administered orally did not produce antinociception in either the tail-flick or hot-plate assays. researchgate.netchemrxiv.org However, when administered subcutaneously, it resulted in minimal but statistically significant antinociception at 30 minutes in both assays, and also at 60 minutes in the tail-flick test. researchgate.netchemrxiv.org Interestingly, a higher subcutaneous dose failed to produce antinociception at 30 minutes. researchgate.netchemrxiv.org In contrast, a semi-synthetic derivative of pseudothis compound with increased potency at the µ-opioid receptor showed significant antinociceptive effects in both the tail-flick and hot-plate assays in mice. nih.gov

| Compound | Animal Model | Assay | Administration Route | Observed Effect | Citation |

|---|---|---|---|---|---|

| Pseudothis compound | Rat | Tail-Flick Test | Not Specified | Analgesic | researchgate.netnih.govscispace.com |

| Pseudothis compound | Mouse (C57BL/6) | Tail-Flick & Hot-Plate | Oral | No antinociception | researchgate.netchemrxiv.org |

| Pseudothis compound | Mouse (C57BL/6) | Tail-Flick & Hot-Plate | Subcutaneous | Minimal, significant antinociception at 30 min (both assays) and 60 min (tail-flick) | researchgate.netchemrxiv.org |

| Pseudothis compound Derivative | Mouse | Tail-Flick & Hot-Plate | Subcutaneous | Significant antinociceptive effect | nih.gov |

The carrageenan-induced paw edema model is another common method to evaluate peripheral analgesic and anti-inflammatory effects. plos.orgmdpi.comscielo.br Injection of carrageenan into the paw of a rat or mouse induces a localized inflammation and pain. plos.org One study found that pseudothis compound dose-dependently inhibited the mean maximal paw swelling in rats. researchgate.netnih.gov

| Compound | Animal Model | Assay | Observed Effect | Citation |

|---|---|---|---|---|

| Pseudothis compound | Rat | Carrageenan-Induced Paw Edema | Dose-dependent inhibition of mean maximal paw swelling | researchgate.netnih.gov |

Several alkaloids from Picralima nitida, including this compound and pseudothis compound, have been shown to interact with opioid receptors. googleapis.com Both akuammine and pseudothis compound are weak agonists of the mu-opioid receptor (µOR). researchgate.netnih.govchemrxiv.org The analgesic actions of pseudothis compound are believed to be mediated through interaction with opioid receptors. researchgate.netscispace.com This is supported by the finding that the opioid antagonist naloxone significantly antagonized the analgesic action of pseudothis compound. researchgate.net Furthermore, a semi-synthetic derivative of pseudothis compound with a 70-fold increase in potency and a 7-fold increase in selectivity for the µOR demonstrated increased efficacy in antinociception assays. researchgate.netnih.gov The antinociceptive effects of this derivative were completely blocked by naloxone, confirming that its effects are mediated by opioid receptors. nih.govchemrxiv.org

Anti-inflammatory Effects of this compound in Animal Models

The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. mdpi.comscielo.br It is used to screen for the anti-inflammatory activity of various compounds. mdpi.comluvas.edu.in

In this model, pseudothis compound has demonstrated anti-inflammatory actions. researchgate.netnih.govscispace.com It was found to dose-dependently inhibit the mean maximal paw swelling in rats when administered before the induction of edema. researchgate.netnih.gov The total paw swelling over a 6-hour period was also significantly reduced. researchgate.netnih.gov When administered after the induction of edema, pseudothis compound significantly reduced the established paw swelling. researchgate.net

| Compound | Animal Model | Administration Timing | Observed Effect | Citation |

|---|---|---|---|---|

| Pseudothis compound | Rat | Before edema induction | Dose-dependent inhibition of mean maximal paw swelling and significant reduction of total paw swelling over 6 hours | researchgate.netnih.gov |

| Pseudothis compound | Rat | After edema induction | Significant reduction of established paw swelling after 5 hours | researchgate.net |

Cellular and Molecular Mechanisms of Anti-inflammatory Action

Direct investigations into the specific cellular and molecular anti-inflammatory mechanisms of this compound are not extensively detailed in the current scientific literature. However, studies on the closely related indole (B1671886) alkaloid, pseudo-akuammigine, which shares the same core structure, provide insights into potential pathways.

Pseudo-akuammigine has been shown to exhibit anti-inflammatory actions in a carrageenan-induced rat paw edema model. scispace.com This particular model of inflammation is strongly associated with the activation of the cyclooxygenase (COX) enzyme pathway. scispace.comresearchgate.net The inflammatory cascade in this model involves the release of mediators that stimulate enzymes like COX-2, which in turn synthesizes prostaglandins that promote inflammation. nih.govmdpi.com The inhibition of the COX-2 enzyme or the broader NF-κB (nuclear factor-kappa B) signaling pathway, which regulates the expression of pro-inflammatory genes including COX-2, are common targets for anti-inflammatory compounds. nih.govmdpi.comumw.edu.pl While the specific interactions of this compound or pseudo-akuammigine with these molecular targets like COX enzymes or NF-κB have not been explicitly elucidated, the activity of pseudo-akuammigine in a COX-dependent model suggests this pathway as a potential area for future investigation. scispace.com

Neuropharmacological Investigations of this compound

As of current literature, specific studies evaluating the direct neuroprotective effects of this compound against glutamate-induced cytotoxicity in HT22 hippocampal cells have not been reported. While related alkaloids from plant sources containing this compound have been assessed for neuroprotective activities, the assays did not include this compound itself.

To determine the primary molecular targets of akuamma alkaloids within the central nervous system, several compounds from this class, including the closely related isomer pseudo-akuammigine, have been evaluated against large panels of CNS receptors, transporters, and ion channels. chemrxiv.orgnih.govchemrxiv.orgnih.gov These screening efforts have consistently identified the opioid receptor system as the principal target.

In a comprehensive screen against more than 40 CNS-related targets, five akuamma alkaloids were assessed. chemrxiv.orgnih.gov The results indicated that these compounds are relatively selective, showing significant interaction primarily with opioid receptors. chemrxiv.orgnih.gov Specifically, alkaloids like akuammine and pseudo-akuammigine demonstrated notable affinity for the mu-opioid receptor (µOR) and kappa-opioid receptor (κOR), with minimal interaction at the delta-opioid receptor (δOR). chemrxiv.orgresearchgate.net While some low-level inhibition was observed at other receptors, such as the dopaminergic D5 and certain serotonin (B10506) receptors in initial high-concentration screens, follow-up affinity (Ki) determinations showed these were not high-affinity interactions. chemrxiv.org

However, a study that specifically included this compound found that it, along with pseudo-akuammigine, demonstrated little to no functional efficacy in opioid bioassays, despite other related alkaloids like akuammidine and akuammicine showing clear agonist or antagonist activity. nih.gov This suggests that while the akuamma alkaloid scaffold is directed towards opioid receptors, subtle stereochemical differences among isomers like this compound and pseudo-akuammigine can lead to different pharmacological profiles.

| Receptor Target Class | Interaction Level | Specific Receptors | Findings Summary | Reference |

|---|---|---|---|---|

| Opioid Receptors | Primary | Mu (μ), Kappa (κ), Delta (δ) | Identified as the primary molecular target. Affinity is highest for μ and κ receptors. This compound itself showed little efficacy in one study. | chemrxiv.orgnih.govnih.govnih.gov |

| Dopamine Receptors | Low / Negligible | D5 | Initial inhibition at 10 µM was shown to be a low-affinity interaction (Ki >10 µM) upon further testing. | chemrxiv.org |

| Serotonin Receptors | Low / Negligible | Various | Minimal inhibition observed at high concentrations in broad panel screens. | chemrxiv.org |

| Histamine Receptors | Low / Negligible | H3 | Minimal inhibition observed at high concentrations in broad panel screens. | chemrxiv.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

While QSAR studies for this compound are not available, the first systematic Structure-Activity Relationship (SAR) investigations have been conducted on the isomeric akuamma alkaloids, akuammine and pseudo-akuammigine, to explore their interactions with opioid receptors. nih.gov These studies provide critical insights into how structural modifications on the shared indole core affect receptor binding and potency.

SAR studies have focused on modifying the akuammine and pseudo-akuammigine scaffold at several key positions, primarily the indole N1 nitrogen and carbons C10 and C11 on the aromatic ring, to probe interactions with the µ-opioid and κ-opioid receptors. scispace.comnih.gov

N1 Position: Modifications at the N1 position of pseudo-akuammigine have a profound impact on µOR affinity. Replacing the N1-methyl group with larger alkyl groups, such as ethyl or phenethyl, leads to a significant increase in binding affinity at the µOR. nih.gov The introduction of a phenethyl group was found to increase potency by as much as 70-fold, suggesting that this modification allows the ligand to engage a beneficial allosteric pocket within the receptor. scispace.comnih.gov

C10 Position: Substitutions at the C10 position of the indole ring are generally not well-tolerated. nih.gov Derivatives with modifications at this position showed considerably less affinity for opioid receptors compared to the parent compounds. This suggests that the C10 position, particularly the phenol (B47542) group present in akuammine, may be involved in important ligand-receptor interactions that are disrupted by modification. nih.gov

C11 Position: In contrast to the C10 position, modifications at C11 can be favorable. Halogenation (e.g., with bromine or iodine) at the C11 position of akuammine resulted in a slight but notable improvement in binding affinity for both the µOR and κOR. nih.gov

| Modification Site | Structural Change | Effect on Opioid Receptor Affinity | Reference |

|---|---|---|---|

| N1 (on Pseudo-akuammigine) | Replacement of methyl with larger alkyl/arylalkyl groups (e.g., phenethyl) | Dramatically increased μOR affinity and selectivity | nih.gov |

| C10 | Various substitutions | Significantly decreased affinity | nih.gov |

| C11 | Halogenation (Br, I) | Slightly improved μOR and κOR affinity | nih.gov |

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR studies of the akuamma alkaloid scaffold, several key pharmacophoric features for opioid receptor binding can be identified. nih.govresearchgate.net

The general pharmacophore for µ-opioid receptor agonists typically includes a basic nitrogen atom that is protonated at physiological pH (a positive ionizable feature), an aromatic ring, and a hydrophobic core. researchgate.net For the akuamma alkaloids, the following features are critical:

Basic Nitrogen: The tertiary amine in the azabicyclo[3.3.1]nonane ring system serves as the requisite basic nitrogen (positive ionizable feature), a canonical feature for most opioid ligands.

Indole Scaffold: The indole ring system and the associated rigid cage-like structure form a critical hydrophobic core that orients the molecule within the receptor's binding pocket.

Aromatic Ring Substitution: The SAR data highlight the importance of the substitution pattern on the benzene (B151609) portion of the indole nucleus. The C10 and C11 positions are key modulators of affinity, indicating that specific electronic and steric properties in this region are part of the pharmacophore. nih.gov

N1-Indole Region: The dramatic effect of N1 substitution on pseudo-akuammigine's affinity reveals this area as a crucial pharmacophoric element, likely interacting with an allosteric site on the µ-opioid receptor to enhance potency. nih.gov

These features collectively define the pharmacophore for this class of alkaloids, distinguishing them from classical morphinan (B1239233) opioids and providing a unique scaffold for probing opioid receptor function. scispace.comnih.gov

Rational Design and Synthesis of this compound Analogues with Enhanced Therapeutic Profiles

The modest potency of naturally occurring akuamma alkaloids, such as akuammine and pseudo-akuammigine, at the µ-opioid receptor (µOR) has prompted researchers to pursue the rational design and semi-synthesis of analogues with improved therapeutic properties. researchgate.netnih.gov These investigations aim to systematically explore the structure-activity relationships (SAR) of the this compound scaffold to identify key structural features that enhance potency and selectivity for opioid receptors. uic.eduoncodesign-services.com

A primary strategy involves the strategic, chemoselective, late-stage functionalization of the indole nucleus. researchgate.net The structural complexity of the parent alkaloids presents challenges, requiring the use of highly chemoselective transformations to diversify specific positions on the scaffold that are hypothesized to be crucial for ligand-receptor interactions. chemrxiv.org Key positions targeted for modification include the C10 and C11 positions on the aromatic ring, the C16 methyl ester, and the N1 indole nitrogen. researchgate.netuic.edu

Initial SAR studies focused on modifying the C10 position of pseudo-akuammigine. researchgate.net For instance, a two-step process starting from the more abundant akuammine allows for convenient access to pseudo-akuammigine for further derivatization. nih.gov Using techniques like Suzuki-Miyaura cross-couplings, various aromatic and heterocyclic rings have been appended at this position. nih.gov Additionally, palladium-catalyzed cyanation has been employed to introduce nitrile groups. nih.gov

One of the most significant breakthroughs came from modifying the indole nitrogen (N1). nih.gov The introduction of a phenethyl group to the N1 position of pseudo-akuammigine resulted in a remarkable 70-fold increase in potency and a 7-fold increase in selectivity for the µOR. nih.gov This enhanced in vitro potency translated to increased efficacy in animal models of antinociception, underscoring the success of this rational design approach. nih.gov These findings highlight the potential of exploring natural product scaffolds to develop novel chemical probes for opioid receptors and as starting points for safer analgesics. nih.govchemrxiv.org

Table 1: SAR of Selected Pseudo-akuammigine (PAK) Analogues at the µ-Opioid Receptor

| Compound | Modification | Target Receptor | Resulting Potency Change | Reference |

|---|---|---|---|---|

| Pseudo-akuammigine (PAK) | Parent Compound | µOR | Baseline (EC50 = 2.6 – 5.2 µM) | nih.gov |

| N1-Phenethyl-PAK (PhEtPAK) | Phenethyl group at N1 position | µOR | ~70-fold increase in potency | nih.gov |

| C10-Halo-PAK | Halogenation at C10 position | µOR | Investigated to probe aromatic ring substitutions | researchgate.net |

| C10-Nitrile-PAK | Nitrile group at C10 position | µOR | Investigated to probe aromatic ring substitutions | nih.gov |

Computational Chemistry Applications in this compound SAR Analysis

Computational chemistry is an indispensable tool for analyzing and rationalizing the structure-activity relationships (SAR) observed in experimental studies of this compound analogues. oncodesign-services.comnih.gov By creating three-dimensional models of molecules and simulating their interactions with biological targets, computational methods provide insights at the molecular level that guide the design of more potent and selective compounds. oncodesign-services.comresearchgate.net These techniques, which include molecular docking and molecular dynamics, are central to modern drug discovery and have been applied to understand how modifications to the this compound scaffold affect its biological activity. oncodesign-services.comnih.gov

For the this compound series, computational approaches have been used to explain why certain synthetic derivatives exhibit significantly higher potency at the µ-opioid receptor (µOR) than the parent natural products. researchgate.net These methods help bridge the gap between structural changes and biological outcomes, transforming SAR from a qualitative description into a quantitative and predictive model. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For flexible systems where the receptor may change conformation upon ligand binding, a more advanced method called induced-fit docking (IFD) is employed. cbirt.netnih.gov IFD accounts for the flexibility of the protein's active site, providing a more accurate prediction of the binding mode. cbirt.netnih.gov

In the study of this compound analogues, induced-fit docking simulations were performed to identify the potential binding modes of highly potent derivatives within the µOR. chemrxiv.orgresearchgate.net Researchers used the crystal structure of the µOR co-crystallized with the known agonist BU72 as a starting point for these simulations. researchgate.net The docking poses of the this compound analogues were then compared to the known binding orientation of BU72. researchgate.net The results revealed that the top-scoring docking poses for the potent this compound derivatives adopted a similar conformation and shared considerable overlap with the co-crystallized morphinan ligand, validating the computational approach and providing a structural basis for their activity. chemrxiv.orgresearchgate.net

Following docking simulations, the specific interactions between the ligand and the receptor are modeled to understand the source of binding affinity and selectivity. nih.gov Molecular dynamics (MD) simulations can further refine these models by simulating the movement of atoms in the complex over time, providing insights into the stability and dynamics of the interactions. nih.govplos.org

For the potent this compound analogues, interaction modeling revealed that their aromatic rings occupy a similar space to the phenolic ring of the established agonist BU72. researchgate.net The simulations identified specific, crucial interactions with amino acid residues in the µOR binding pocket. For example, one potent analogue featuring a phenol moiety was shown to engage in a network of water-mediated hydrogen bonds with Histidine 297 (His297). researchgate.net This type of hydrogen-bond interaction appears to be a highly conserved and important feature for ligand binding to the µOR. researchgate.net These detailed interaction models are critical for rationalizing the observed SAR and for guiding the future design of even more effective therapeutic agents based on the this compound scaffold. researchgate.net

Advanced Research Avenues and Future Directions for Akuammigine

Development of Akuammigine as a Chemical Probe for Biological Systems

The unique structure of akuamma alkaloids, distinct from classical opioids like morphine, makes them valuable chemical probes for exploring the intricacies of opioid receptor function. chemrxiv.org Semisynthetic derivatization of these natural products allows for the fine-tuning of their pharmacological properties, leading to the creation of highly potent and selective tools to dissect complex biological signaling pathways. chemrxiv.orgnih.gov

Akuamma alkaloids and their analogs are instrumental in probing the functional selectivity of opioid receptors. Research has focused on two primary targets: the mu-opioid receptor (μOR) and the kappa-opioid receptor (κOR).

Kappa Opioid Receptor (κOR): Akuammicine (B1666747), an alkaloid from Picralima nitida, is a natural agonist of the κOR. chemrxiv.orgdigitellinc.com Agonists of the κOR are of significant interest as they can produce analgesia without the severe side effects associated with μOR agonists, such as respiratory depression and addiction. chemrxiv.orgdigitellinc.com Researchers have synthesized derivatives of akuammicine with substitutions at the C10 position of the aryl ring, resulting in a more than 200-fold improvement in κOR potency and high selectivity over other central nervous system receptors. chemrxiv.orgnih.gov These potent and selective agonists serve as critical tools to study κOR's role in pain, mood, and addiction. chemrxiv.org Furthermore, some of these novel analogs show differing abilities to recruit β-Arrestin-2, indicating distinct signaling properties that can be exploited to understand the downstream consequences of κOR activation. chemrxiv.orgnih.gov

Mu-Opioid Receptor (μOR): Pseudo-akuammigine and akuammine (B1666748) are weak agonists at the μOR. nih.govresearchgate.net While the natural compounds show minimal analgesic effects in animal models due to their low potency, they serve as valuable starting scaffolds. nih.govchemrxiv.org Synthetic modifications have led to derivatives with significantly enhanced potency. nih.gov These new chemical entities help in studying the signaling cascades initiated by μOR activation. It is understood that the recruitment of β-arrestins to the μOR is associated with adverse effects like respiratory depression. nih.gov Developing ligands that selectively activate G-protein signaling over β-arrestin pathways is a key goal, and potent akuamma-derived probes are essential for investigating this phenomenon of biased agonism. nih.gov

Structure-activity relationship (SAR) studies on akuamma alkaloids are revealing novel ways in which ligands can interact with opioid receptors. chemrxiv.orgnih.gov A significant discovery has been the identification of an allosteric pocket on the μOR that can be engaged by derivatives of pseudo-akuammigine. nih.gov

Researchers found that replacing the N1-methyl group of pseudo-akuammigine with larger alkyl groups, such as a phenethyl moiety, dramatically increases both affinity and potency at the μOR. nih.govresearchgate.net This modification resulted in a derivative with a 70-fold increase in potency and a 7-fold increase in selectivity for the μOR over the κOR. nih.govebi.ac.ukmorressier.com Docking studies suggest that the added phenethyl group extends into a subpocket of the binding site, allowing for additional ligand-receptor interactions that are not engaged by the parent compound. nih.gov This finding highlights the potential for akuamma scaffolds to serve as probes for allosteric sites, which are non-conserved regions on a receptor that can modulate the function of the primary (orthosteric) binding site. nih.govnih.gov The development of allosteric modulators is an emerging area in pharmacology, offering the potential for greater receptor subtype selectivity and a reduction in off-target effects. nih.gov

Exploration of this compound and Derivatives in Drug Discovery and Development